3-(1,3-benzodioxol-5-yl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Overview
Description
3-(1,3-benzodioxol-5-yl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzodioxole moiety and a mercapto group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 3-(1,3-benzodioxol-5-yl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often require the presence of a primary amine and are carried out under reflux conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxalyl chloride, pyridine, and dichloroethane. For example, the reaction of N,N’-bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)methanediamine with oxalyl chloride in the presence of pyridine in refluxing dichloroethane leads to the formation of a hybrid compound . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promising anticancer activities, particularly against acute myeloid leukemia (AML) cells . Additionally, it has been investigated for its potential as an AKT1 inhibitor, which could make it a valuable therapeutic agent in cancer treatment .
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. One of the key pathways affected by this compound is the mTOR pathway, which plays a crucial role in cell growth and proliferation. By reducing mitochondrial membrane potential and inhibiting the mTOR pathway, this compound exerts its anticancer effects .
Comparison with Similar Compounds
When compared to other similar compounds, 3-(1,3-benzodioxol-5-yl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one stands out due to its unique structure and potent biological activities. Similar compounds include 1-(oxoindoline)-benzo thieno pyrimidin-4(1H)-one and N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
11-(1,3-benzodioxol-5-yl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S2/c19-15-13-9-2-1-3-12(9)23-14(13)17-16(22)18(15)8-4-5-10-11(6-8)21-7-20-10/h4-6H,1-3,7H2,(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMABOXYIRWXKLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001112472 | |
Record name | 3-(1,3-Benzodioxol-5-yl)-1,2,3,5,6,7-hexahydro-2-thioxo-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001112472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590355-71-8 | |
Record name | 3-(1,3-Benzodioxol-5-yl)-1,2,3,5,6,7-hexahydro-2-thioxo-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590355-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,3-Benzodioxol-5-yl)-1,2,3,5,6,7-hexahydro-2-thioxo-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001112472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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